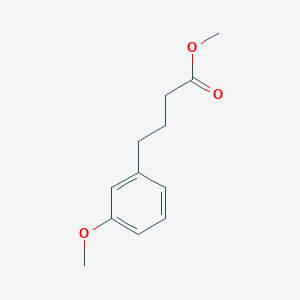
Methyl 4-(3-methoxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-methoxyphenyl)butanoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(3-methoxyphenyl)butanoate can be synthesized through the esterification of 4-(3-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of acid chlorides and alcohols under controlled temperature and pressure conditions to optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(3-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3-methoxyphenyl)butanoic acid.
Reduction: 4-(3-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(3-methoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-methoxyphenyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Methyl 4-(4-methoxyphenyl)butanoate: A structural isomer with similar properties but different reactivity due to the position of the methoxy group.
Uniqueness: The position of the methoxy group can significantly affect the compound’s interactions and stability compared to its isomers .
Propiedades
Número CAS |
57816-04-3 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 4-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-3-5-10(9-11)6-4-8-12(13)15-2/h3,5,7,9H,4,6,8H2,1-2H3 |
Clave InChI |
UFTRWLUEQCNGBA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
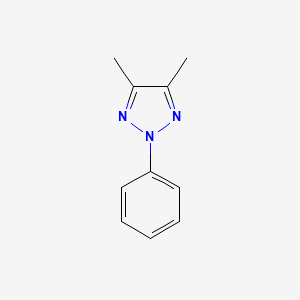

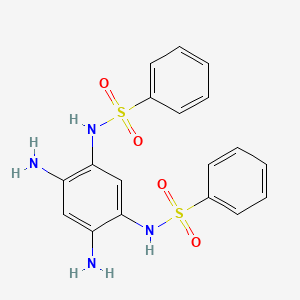
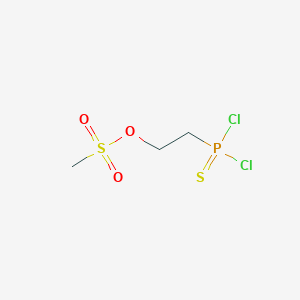
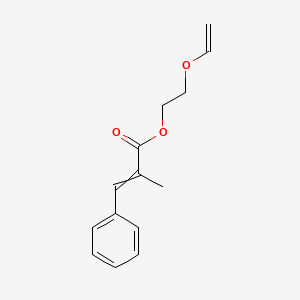
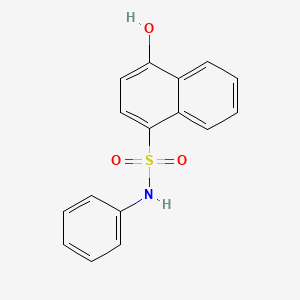
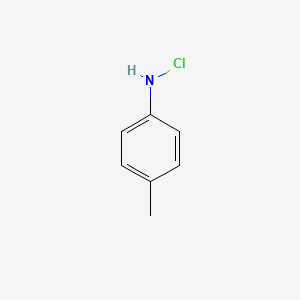
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
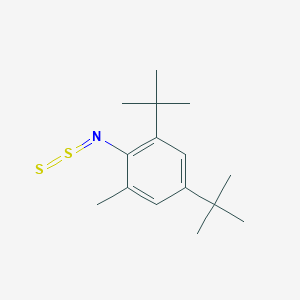

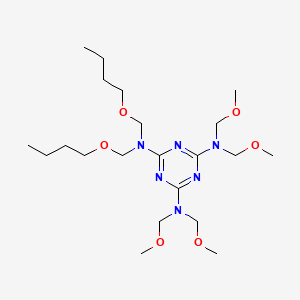
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
